molecular formula C13H13NO4S B2967687 4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 886497-99-0

4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2967687
CAS No.: 886497-99-0
M. Wt: 279.31
InChI Key: VSEIRTICAXEFIM-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound. It contains a methoxyphenyl group and a carboxylic acid ethyl ester group attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a thiazole ring, with a methoxyphenyl group and a carboxylic acid ethyl ester group attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The ester could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an ester group could make it more polar .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in various synthesis processes, demonstrating its utility as an intermediate in the development of more complex chemical entities. For instance, it has been used in the synthesis of anticoagulants, showcasing its importance in creating compounds with significant pharmacological applications. The detailed X-ray powder diffraction data provided for related compounds underscore the meticulous approach towards understanding their crystalline structures, which is crucial for the synthesis of high-purity chemical entities (Wang et al., 2017).

Chemical Reactions and Modifications

The compound's reactivity has been explored through its participation in reactions leading to the formation of aminothiazoles, a class of compounds known for their diverse biological activities. This reactivity pattern is essential for the design of novel therapeutic agents, indicating the compound's role in medicinal chemistry (Golankiewicz et al., 1985).

Applications in Medicinal Chemistry

Although the direct applications of the compound in medicinal chemistry were not explicitly discussed in the found literature, the synthesis and structural elucidation of related compounds, such as thiazole carboxylic acids, suggest potential applications in drug discovery and development. The exploration of enzymatic processes for resolving chiral esters, including those related to thiazole carboxylic acids, highlights the compound's relevance in developing enantioselective synthetic methods, which are pivotal in creating drugs with improved efficacy and safety profiles (Chikusa et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many phenolic compounds exhibit antioxidant activity .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s always important to avoid contact with skin and eyes, and to avoid inhaling any dust or aerosols that might be formed when handling the compound .

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-3-18-12(15)11-10(14-13(16)19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEIRTICAXEFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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